1-(4-Fluoro-3-mercaptophenyl)propan-1-one
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Overview
Description
1-(4-Fluoro-3-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol . This compound is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propanone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Fluoro-3-mercaptophenyl)propan-1-one typically involves the reaction of 4-fluoro-3-mercaptophenyl derivatives with propanone under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-(4-Fluoro-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluoro-3-mercaptophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
1-(4-Fluoro-3-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Fluoro-4-mercaptophenyl)propan-1-one: This compound has a similar structure but with the positions of the fluorine and mercapto groups reversed.
1-(4-Chloro-3-mercaptophenyl)propan-1-one: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C9H9FOS |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(4-fluoro-3-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FOS/c1-2-8(11)6-3-4-7(10)9(12)5-6/h3-5,12H,2H2,1H3 |
InChI Key |
PYFLOVCANMMKPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)F)S |
Origin of Product |
United States |
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